1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a nitrobenzyl group, a tetrahydroquinoline moiety, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Nitrobenzyl Intermediate: The synthesis begins with the nitration of benzyl chloride to form 3-nitrobenzyl chloride.
Quinoline Derivative Preparation: The next step involves the synthesis of the tetrahydroquinoline derivative, which can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Coupling Reaction: The 3-nitrobenzyl chloride is then coupled with the tetrahydroquinoline derivative under basic conditions to form the intermediate.
Cyclization and Final Assembly: The final step involves the cyclization of the intermediate with a pyridinone precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound may be explored for its electronic properties, making it useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism by which 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrobenzyl)-5-(quinolin-1-ylcarbonyl)pyridin-2(1H)-one: Similar structure but lacks the tetrahydroquinoline moiety.
1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)pyridin-2(1H)-one: Contains an isoquinoline instead of a quinoline moiety.
Uniqueness
1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is unique due to the presence of both a nitrobenzyl group and a tetrahydroquinoline moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21-11-10-18(15-23(21)14-16-5-3-8-19(13-16)25(28)29)22(27)24-12-4-7-17-6-1-2-9-20(17)24/h1-3,5-6,8-11,13,15H,4,7,12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPWOTDKJIQGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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